5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
5-(5-bromothiophen-2-yl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3S2/c10-8-1-2-9(15-8)16(12,13)11-4-7-3-6(11)5-14-7/h1-2,6-7H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJOSUGYUQNAFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)S(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common approach is the formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This method allows for the enantioselective synthesis of bicyclo[2.2.1]heptane derivatives under mild and operationally simple conditions . The reaction involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by a chiral tertiary amine, to yield the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfonyl group.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure allows for high affinity and selectivity towards these targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Substituent Effects: The 5-bromothiophene sulfonyl group in the target compound provides stronger electron-withdrawing effects compared to benzyl () or Boc-carboxylic acid () groups. Halogenated analogs (e.g., 5-fluoro in ) prioritize small atomic size for blood-brain barrier penetration, whereas the bulkier bromothiophene may favor peripheral targets .
Stereochemical Considerations :
- The (1S,4S) configuration () is critical for biological activity in many analogs. For example, enantioselectivity in PET radioligands () underscores the importance of stereochemistry in target engagement .
Q & A
Q. What are the optimal synthetic routes for 5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane, and how can reaction yields be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the bicyclic core (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane) with 5-bromothiophene-2-sulfonyl chloride. Key parameters include:
- Reagent selection : Use anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of sulfonyl chlorides.
- Temperature control : Maintain low temperatures (0–5°C) during sulfonylation to minimize side reactions .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product. Yields >80% are achievable with rigorous exclusion of moisture .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify bicyclic scaffold integrity and sulfonyl/thiophene substituent positions. Aromatic protons from the bromothiophene moiety appear as distinct doublets (~δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M+H] ~395–400 Da) and bromine isotope patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclic core, particularly for enantiopure derivatives .
Advanced Research Questions
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity (K) for target proteins. Pre-screen with molecular docking to prioritize targets based on the sulfonyl group’s electrophilic properties .
- Functional assays : Test inhibition of enzymatic activity (e.g., IC determination) in vitro. For example, sulfonamide-containing bicyclic compounds often target carbonic anhydrases or proteases .
- Structural analysis : Co-crystallize the compound with its target to map binding interactions, focusing on the sulfonyl oxygen’s hydrogen-bonding potential .
Q. What strategies address contradictory data in pharmacological studies (e.g., varying IC values across assays)?
- Methodological Answer :
- Assay standardization : Control variables like pH, ionic strength, and reducing agents, which may alter sulfonamide reactivity .
- Metabolic stability testing : Use liver microsomes to assess if cytochrome P450-mediated degradation affects potency .
- Orthogonal validation : Compare results across multiple assays (e.g., enzymatic vs. cell-based) to distinguish target-specific effects from artifactual interference .
Q. How does stereochemistry in the bicyclic core influence biological activity, and how can enantiomeric purity be ensured?
- Methodological Answer :
- Stereospecific synthesis : Use chiral auxiliaries or catalysts (e.g., Jacobsen’s catalyst) to control the configuration at the bridgehead nitrogen and oxygen .
- Chiral chromatography : Employ HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to resolve enantiomers. Monitor optical rotation or circular dichroism for purity verification .
- Biological impact : Compare enantiomers in bioassays; e.g., (1S,4S)-configured derivatives may exhibit higher affinity for G-protein-coupled receptors due to spatial compatibility .
Q. What are the key challenges in detecting and quantifying degradation byproducts during stability studies?
- Methodological Answer :
- Hyphenated techniques : Use LC-MS/MS to identify sulfonic acid derivatives (common hydrolysis byproducts) and brominated fragments .
- Forced degradation : Expose the compound to accelerated conditions (heat, light, pH extremes) and track degradation kinetics via UV/Vis or NMR .
- Quantitative NMR (qNMR) : Integrate proton signals from degradation products against an internal standard (e.g., maleic acid) for precise quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
